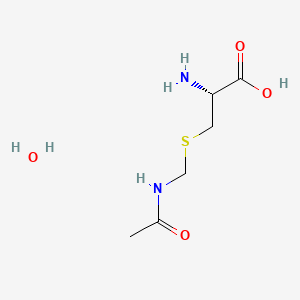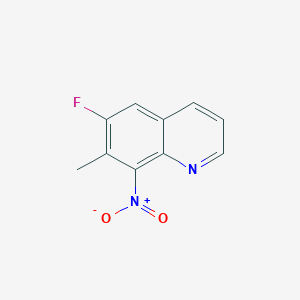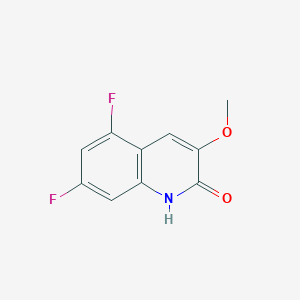
H-Cys(Acm)-OH.H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Cys(Acm)-OH.H2O, also known as S-Acetamidomethyl-L-cysteine hydrochloride, is a compound widely used in peptide and protein science. It serves as a protected form of cysteine, which is crucial for synthesizing peptides that contain disulfide bonds. The Acm group protects the thiol side chain of cysteine during the synthesis process, preventing premature disulfide bond formation.
准备方法
化学反应分析
反应类型
H-Cys(Acm)-OH.H2O经历各种化学反应,包括氧化、还原和取代。Acm基团可以在氧化条件下被去除,从而形成二硫键。这对许多蛋白质的结构稳定性至关重要 .
常用试剂和条件
涉及this compound的反应中常用的试剂包括碘 (I2)、铊 (Tl3+) 和银 (Ag+)。反应速率受溶剂的影响很大,使得不同保护基之间具有一定的选择性。在极性溶剂中,如甲醇水溶液和乙酸水溶液,Cys(Trt) 和 Cys(Acm) 都快速反应,而在非极性溶剂中,如二氯甲烷和氯仿,Cys(Acm) 的氧化非常缓慢 .
主要形成的产物
涉及this compound的反应中形成的主要产物包括具有正确形成的二硫键的肽。这些二硫键对于许多蛋白质的结构稳定性和生物活性至关重要 .
科学研究应用
H-Cys(Acm)-OH.H2O 具有广泛的科学研究应用,包括:
肽合成: 它作为半胱氨酸的保护形式,对合成含有二硫键的肽至关重要。
二硫键形成: 该化合物在肽中二硫键的形成中起着至关重要的作用。
胰岛素类似物的化学合成: 它已成功应用于胰岛素样肽类似物的合成,这些类似物对于糖尿病治疗研究和了解胰岛素功能具有重要意义。
蛋白质折叠研究: 该化合物用于研究蛋白质折叠机制。
治疗性肽的开发: 它在治疗性肽的开发中发挥着作用。
作用机制
相似化合物的比较
属性
CAS 编号 |
213475-48-0 |
|---|---|
分子式 |
C6H14N2O4S |
分子量 |
210.25 g/mol |
IUPAC 名称 |
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrate |
InChI |
InChI=1S/C6H12N2O3S.H2O/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H2/t5-;/m0./s1 |
InChI 键 |
IYROALAWNNFNGA-JEDNCBNOSA-N |
手性 SMILES |
CC(=O)NCSC[C@@H](C(=O)O)N.O |
规范 SMILES |
CC(=O)NCSCC(C(=O)O)N.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)


![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

![Indeno[2,1-b]pyran, 2-propyl-](/img/structure/B11893701.png)
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11893704.png)
![2,4-Dichloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11893709.png)
![Benzo[G]quinazoline-5,10-dione](/img/structure/B11893719.png)



